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molecular formula C11H11BrClNO B6330689 1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine CAS No. 877383-54-5

1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine

Cat. No. B6330689
M. Wt: 288.57 g/mol
InChI Key: UWRWWODDKUHLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158673B2

Procedure details

4-Bromo-2-chloro-benzoic acid (30 g, 127.4 mmol) was placed in a 3 L round bottom flask and 1.5 L of EtOAc was transferred into it. Triethylamine (25.8 g, 255 mmol), pyrrolidine (18 g, 255 mmol), and T3P (48.6 g, 152.9 mmol, 50 wt % in EtOAc) were then added. After 1 hr, the reaction was quenched with 200 mL of 1N NaOH and stirred for 10 min. The layers were separated and after 2 more extractions of the aqueous phase with EtOAc (2×500 ml), the combined organic extracts were dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure to obtain a viscous oil. Flash chromatography using a 330 g ISCO™ column and 50%, 80% EtOAc/Hexanes yielded the title compound as a light yellow colored viscous oil (35.4 g. 96% yield) Rf=0.25 (50% EtOAc/Hexanes), LRMS m/z Calcd for C11H11BrClNO, 288.6, found, 289.9 (M+H) APCI; 1H-NMR (CDCl3) δ 7.56 (d, J=1.7 Hz, 1H), 7.43 (dd, J=1.7, 8.3 Hz, 1H) 7.17 (d, J=8.3 Hz, 1H), 3.63 (b apt t, J=6.6 Hz, 2H), 3.17 (B apt t, J=6.6 Hz, 2H), 2.00-1.84 (m, 4H). 13C-NMR (CDCl3) δ 166.0, 13.6, 132.6, 131.3, 130.7, 128.9, 123.3, 48.0, 45.8, 261, 24.7.
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
25.8 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
48.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([Cl:11])[CH:3]=1.[CH2:12]([N:14](CC)[CH2:15][CH3:16])[CH3:13].N1CCCC1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC>CCOC(C)=O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:14]2[CH2:15][CH2:16][CH2:13][CH2:12]2)=[O:8])=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Step Three
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
18 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
48.6 g
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
Step Four
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 200 mL of 1N NaOH
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
after 2 more extractions of the aqueous phase with EtOAc (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a viscous oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(=O)N1CCCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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